3-Pyridine-d4-acetic Acid
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Overview
Description
3-Pyridine-d4-acetic Acid is a deuterated derivative of 3-pyridineacetic acid. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . The deuterium atoms in the compound make it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of 3-Pyridine-d4-acetic Acid involves several steps, including the introduction of deuterium atoms into the pyridine ring. One common method involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically includes:
Grignard Reagents: Addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures.
Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
3-Pyridine-d4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert pyridine N-oxides back to pyridines.
Common reagents used in these reactions include acetic anhydride, lithium fluoride, magnesium chloride, and various oxidizing and reducing agents. Major products formed from these reactions include substituted pyridines and pyridine N-oxides.
Scientific Research Applications
3-Pyridine-d4-acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridine-d4-acetic Acid involves its interaction with molecular targets through its pyridine ring and deuterium atoms. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The deuterium atoms provide stability and can alter the kinetic isotope effects, making the compound useful in mechanistic studies .
Comparison with Similar Compounds
3-Pyridine-d4-acetic Acid can be compared with other similar compounds, such as:
Dihydropyridines: Compounds with reduced pyridine rings, often used in medicinal chemistry for their therapeutic properties.
Piperidines: Saturated six-membered nitrogen heterocycles with significant applications in pharmaceuticals.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotopic labeling studies .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
141.16 g/mol |
IUPAC Name |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |
InChI Key |
WGNUNYPERJMVRM-RZIJKAHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CC(=O)O)[2H] |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O |
Origin of Product |
United States |
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